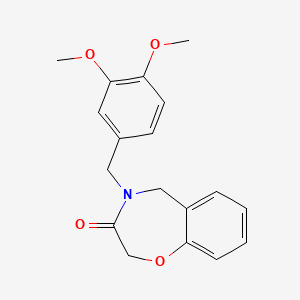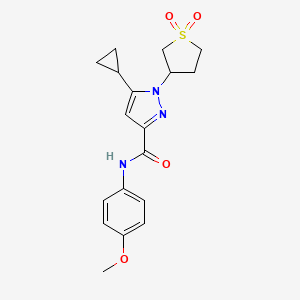
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of organic compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through several methods, including 1,3-dipolar cycloaddition reactions. Paper describes the synthesis of 5-aryl-substituted pyrazol-3-ylphosphonates using a 1,3-dipolar cycloaddition of 1-formamidovinylphosphonates and aryldiazomethanes. This method, conducted under basic conditions with K2CO3/MeOH at room temperature, avoids the formation of cyclopropylphosphonates and leads to the formation of pyrazoles in one pot with the spontaneous elimination of formamide. Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often analyzed using various spectroscopic techniques. In paper , the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques. Additionally, quantum chemical methods such as DFT calculations were employed to examine the molecular geometry and vibrational frequencies. These techniques could be used to analyze the molecular structure of this compound, providing insights into its electronic structure and potential reactivity.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by their electronic structure, as indicated by HOMO-LUMO energy gaps. In paper , the HOMO-LUMO energy gap of the studied compound was calculated, which can provide information on the chemical stability and reactivity of the molecule. For the compound , similar computational studies could predict its reactivity in various chemical reactions, such as cycloadditions or nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The thermodynamic properties of the compound studied in paper were assessed using B3LYP/6-31G(d,p) level of theory, which could similarly be applied to this compound to predict its behavior under different conditions. The molecular electrostatic potential map is another tool that can be used to understand the distribution of charge across the molecule, which is important for predicting interactions with other molecules or biological targets.
Scientific Research Applications
Synthesis and Characterization
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, due to its complex structure, is a focus of synthesis and characterization studies to understand its chemical properties and potential applications. For instance, the synthesis of related pyrazole and pyrazolopyrimidine derivatives has been explored to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the compound's relevance in medicinal chemistry and potential in therapeutic applications (Hassan, Hafez, & Osman, 2014). Similarly, crystal structure and Hirshfeld surface analysis have been conducted on similar compounds to determine their molecular interactions and stability, which are crucial for their potential pharmaceutical applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Computational Studies and Molecular Interaction Analysis
Computational studies and molecular interaction analyses play a significant role in understanding the behavior of such compounds. For example, the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor has been studied, highlighting the importance of understanding the interaction mechanisms for drug design and development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Additionally, DFT calculations have been employed to analyze the structure and properties of pyrazole derivatives, aiding in the prediction of their reactivity and stability, which is critical for their application in various scientific fields (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Application in Nonlinear Optical Properties and Chemical Reactivity
The exploration of nonlinear optical (NLO) properties and chemical reactivity descriptors of related compounds suggests potential applications in materials science and chemical synthesis. For instance, the synthesis and analysis of thiophene-based pyrazole amides have led to insights into their NLO properties and reactivity, indicating their utility in developing materials with specific optical characteristics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-15-6-4-13(5-7-15)19-18(22)16-10-17(12-2-3-12)21(20-16)14-8-9-26(23,24)11-14/h4-7,10,12,14H,2-3,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPFGXQALGRRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)
![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)
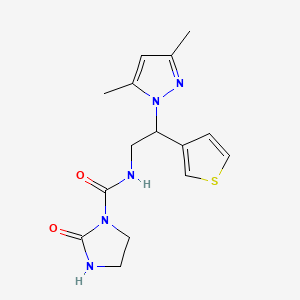
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
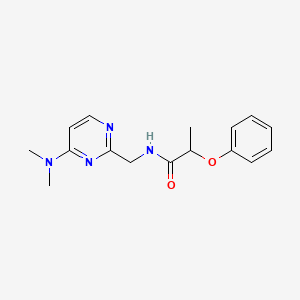
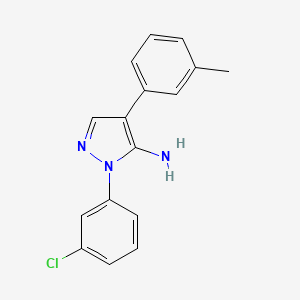
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
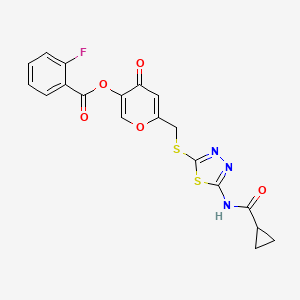
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
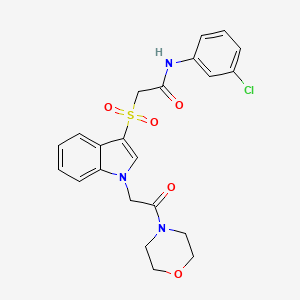
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

